Acridine Yellow G
Overview
Description
Acridine Yellow G (AYG) is a compound that has been studied for various applications, including its potential as an anti-tumor agent and as a photocatalyst for wastewater treatment. It has been shown to inhibit both the epidermal growth factor receptor (EGFR) and protein kinase C kinases (PKCs), leading to cell growth repression, cell cycle arrest, and activation of apoptosis in tumors . Additionally, AYG has been explored for its photocatalytic properties, particularly in the degradation of pollutants such as ferulic acid under solar irradiation .
Synthesis Analysis
The synthesis of AYG-related compounds has been explored in the context of creating imide oligomers. These oligomers were synthesized using acridine yellow with various dianhydrides, and the process was optimized for efficiency. The resulting imide oligomers were found to be thermally stable up to 400°C . Furthermore, AYG has been used as a photo-induced electron transfer (PET) photocatalyst for the metal-free synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones, demonstrating its utility in green chemistry applications .
Molecular Structure Analysis
AYG's molecular interactions have been studied through its binding to humic acid, which was investigated using fluorescence quenching methods. The equilibrium binding constants and thermodynamic values obtained from these studies suggest that AYG has a strong binding affinity to humic acid, which may affect its bioavailability . Additionally, the structure of AYG when complexed with dinucleoside monophosphates has been resolved, revealing details about its intercalative binding mode .
Chemical Reactions Analysis
AYG's chemical reactivity has been demonstrated in its ability to act as a photocatalyst. It has been shown to enhance the biodegradability of pollutants and eliminate ferulic acid as a model pollutant, with the process being thermodynamically favorable . The photocatalytic activity of AYG under visible light has also been harnessed for the synthesis of organic compounds, showcasing its potential in photochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of AYG have been characterized through various analytical techniques. Commercial samples of acridine yellow have been analyzed to distinguish true acridine yellow from other similar dyes, with differences observed in their photodynamic efficiency and spectral properties . The thermal stability of AYG-derived imide oligomers has been reported, with some of the oligomers showing solubility in organic solvents .
Scientific Research Applications
1. Chemosensing Applications
Acridine Yellow G (AYG) demonstrates effectiveness as a chemosensor, particularly for fluoride ions. The interaction between AYG and fluoride ions induces a visible color change and fluorescence quenching, making it a valuable tool for detecting fluoride in various contexts (Xie, Guo, Wang, & Liu, 2010).
2. Photocatalysis in Wastewater Treatment
AYG has been investigated as a solar photocatalyst for wastewater treatment. It's particularly effective under acidic conditions and has been shown to enhance the biodegradability of pollutants, like ferulic acid, in water. This makes AYG a promising agent for environmental remediation applications (Amat et al., 2007).
3. Cellular Photodynamic Inactivation
AYG, along with other acridine dyes, has been used in the photodynamic inactivation of cells. The mechanism involves light- and oxygen-dependent processes, highlighting its potential in targeted cellular applications (Martin & Logsdon, 1987).
4. Antitumor Applications
Research shows that AYG can inhibit the growth of glioblastoma cells by dual inhibition of the epidermal growth factor receptor and protein kinase C kinases. This suggests its potential as a therapeutic agent in cancer treatment (Qi et al., 2012).
5. Binding Studies with Humic Acid
AYG's binding interaction with humic acid has been studied using fluorescence quenching methods. These studies provide insights into the bioavailability of AYG and its thermodynamic properties, which can be essential for environmental science and ecological research (Herb & Anderson, 2013).
6. Inhibition of Protein Kinase C
AYG has been identified as a potent inhibitor of protein kinase C, an enzyme involved in various cellular processes. This discovery is significant for understanding its potential impact on cellular signaling pathways and its implications in diseases where protein kinase C plays a role (Hannun & Bell, 1988).
Safety And Hazards
Future Directions
AYG has been used as a solar photocatalyst to increase biodegradability and remove ferulic acid, a target pollutant from wastewater1. It retards the growth of glioblastoma via dual inhibition of epidermal growth factor receptor and protein kinase c kinases1. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives9.
properties
IUPAC Name |
2,7-dimethylacridine-3,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGAKMTYHWWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92-26-2 (Parent) | |
Record name | Acridine Yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059649 | |
Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acridine Yellow | |
CAS RN |
135-49-9 | |
Record name | Acridine Yellow | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridine Yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine Yellow G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethylacridin-3,6-yldiamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRIDINE YELLOW | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.